molecular formula C9H13NS2 B6274044 4-cyclohexyl-1,3-thiazole-2-thiol CAS No. 2180-06-5

4-cyclohexyl-1,3-thiazole-2-thiol

Cat. No. B6274044
CAS RN: 2180-06-5
M. Wt: 199.3
InChI Key:
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Description

4-cyclohexyl-1,3-thiazole-2-thiol is a chemical compound with the CAS Number: 2180-06-5 . It has a molecular weight of 199.34 . The IUPAC name for this compound is 4-cyclohexyl-1,3-thiazole-2-thiol . The InChI Code for this compound is 1S/C9H13NS2/c11-9-10-8 (6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2, (H,10,11) .


Molecular Structure Analysis

The molecular structure of 4-cyclohexyl-1,3-thiazole-2-thiol can be represented by the InChI Code: 1S/C9H13NS2/c11-9-10-8 (6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2, (H,10,11) . This indicates that the compound contains 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-cyclohexyl-1,3-thiazole-2-thiol include a molecular weight of 199.34 .

Future Directions

Thiazole derivatives, including 4-cyclohexyl-1,3-thiazole-2-thiol, have shown significant pharmacological potential . Future research could focus on exploring these potentials further, including their anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial activities . Additionally, structural modifications in the thiazole ring have resulted in highly effective and less toxic compounds, indicating good prospects as antimicrobial agents . This suggests that 4-cyclohexyl-1,3-thiazole-2-thiol and similar compounds could have promising future applications in medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclohexyl-1,3-thiazole-2-thiol involves the reaction of cyclohexylamine with carbon disulfide to form cyclohexylammonium dithiocarbamate, which is then reacted with sulfur to form the desired product.", "Starting Materials": [ "Cyclohexylamine", "Carbon disulfide", "Sulfur" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form cyclohexylammonium dithiocarbamate.", "Step 2: The cyclohexylammonium dithiocarbamate is then reacted with sulfur in the presence of a catalyst such as copper to form 4-cyclohexyl-1,3-thiazole-2-thiol.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

2180-06-5

Product Name

4-cyclohexyl-1,3-thiazole-2-thiol

Molecular Formula

C9H13NS2

Molecular Weight

199.3

Purity

95

Origin of Product

United States

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